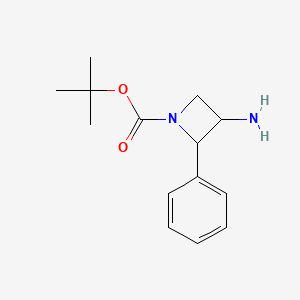![molecular formula C8H10BrNS B13131543 2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine typically involves the bromination of thieno[2,3-C]azepine. One common method includes the reaction of thieno[2,3-C]azepine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the azepine ring or the thieno moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a thieno[2,3-C]azepine derivative with an amino group, while oxidation might introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used as a tool compound to study the effects of heterocyclic structures on biological systems.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The thieno and azepine rings provide a rigid framework that can enhance selectivity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine
- tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-C]azepine-5-carboxylate
Uniqueness
2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H10BrNS |
|---|---|
Peso molecular |
232.14 g/mol |
Nombre IUPAC |
2-bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine |
InChI |
InChI=1S/C8H10BrNS/c9-8-4-6-2-1-3-10-5-7(6)11-8/h4,10H,1-3,5H2 |
Clave InChI |
LPWQSXQPVYPNPB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CNC1)SC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
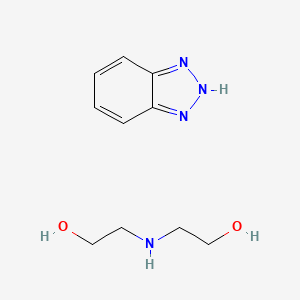
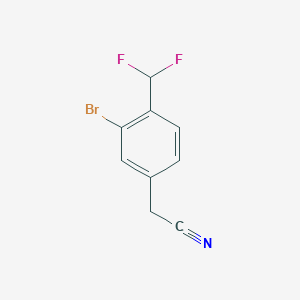
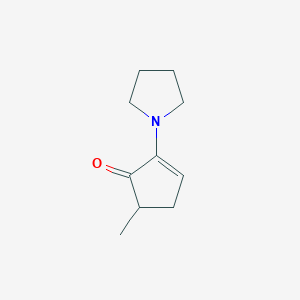

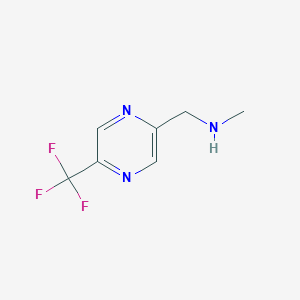

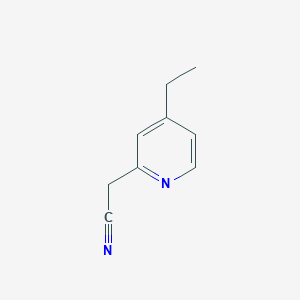
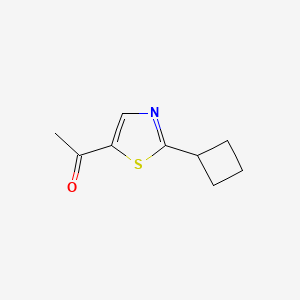



![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)
